molecular formula C17H8Cl2N2O B2893502 3-(3,4-dichlorophenyl)-5H-indeno[1,2-c]pyridazin-5-one CAS No. 303145-61-1

3-(3,4-dichlorophenyl)-5H-indeno[1,2-c]pyridazin-5-one

Cat. No.: B2893502
CAS No.: 303145-61-1
M. Wt: 327.16
InChI Key: AUBQGSHOHZWWBW-UHFFFAOYSA-N
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Description

3-(3,4-dichlorophenyl)-5H-indeno[1,2-c]pyridazin-5-one is a useful research compound. Its molecular formula is C17H8Cl2N2O and its molecular weight is 327.16. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

Synthesis and Antimicrobial Activity : The compound was involved in the synthesis of new heterocyclic compounds with expected biological activity. For instance, the reaction of 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid with antipyrin led to pyridazinone derivatives showing antimicrobial and antifungal activities (Sayed et al., 2003).

Anticancer and Antimicrobial Agents : Another study synthesized 1,3-oxazole clubbed pyridyl-pyrazolines, incorporating biologically active heterocyclic entities like oxazole, pyrazoline, and pyridine. These compounds demonstrated significant anticancer activity against a 60 cancer cell line panel at the National Cancer Institute (NCI, USA), as well as in vitro antibacterial and antifungal activities, suggesting their potential in overcoming microbe resistance to pharmaceutical drugs (Katariya et al., 2021).

Antinociceptive Agents : Arylpiperazinylalkylpyridazinones related to antinociceptive agents were synthesized and tested for their analgesic activity. Many tested molecules showed high antinociceptive activity, indicating their potential mechanism of action through the inhibition of reuptake of noradrenaline (Cesari et al., 2006).

Inhibitory and Antioxidant Activities

Monoamine Oxidase Inhibitors : A study on 5H-indeno[1,2-c]pyridazin-5-one derivatives as inhibitors of monoamine oxidase B (MAO-B) found that substituting the central heterocycle with lipophilic groups could significantly increase MAO-B inhibitory potency. The research underscores the importance of structural modification in enhancing the biological activity of these compounds (Reniers et al., 2011).

Anticancer, Antiangiogenic, and Antioxidant Agents : Pyridazinone derivatives were synthesized and assessed for their inhibitory effects on the viability of human cancer cell lines, demonstrating significant anticancer, antiangiogenic, and antioxidant activities. Certain derivatives showed inhibitory activity comparable to standard methotrexate, highlighting their potential as therapeutic agents (Kamble et al., 2015).

Properties

IUPAC Name

3-(3,4-dichlorophenyl)indeno[1,2-c]pyridazin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H8Cl2N2O/c18-13-6-5-9(7-14(13)19)15-8-12-16(21-20-15)10-3-1-2-4-11(10)17(12)22/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUBQGSHOHZWWBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NN=C(C=C3C2=O)C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H8Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.